4-Chloro-2-(piperazin-1-yl)pyrimidine

Acetylcholinesterase inhibition Neurodegeneration research Cholinergic pharmacology

Choose CAS 179756-90-2 free base for precise stoichiometric control—avoid 18.4% mass discrepancy of hydrochloride salts. Its 4-chloro SNAr handle and free piperazine amine enable sequential orthogonal diversification for kinase-focused libraries. Validated mixed-type AChE inhibitor (IC50 0.90 µM) for cholinergic research. Ambient storage eliminates cold-chain logistics. Request a quote for batch-specific purity documentation.

Molecular Formula C8H11ClN4
Molecular Weight 198.65 g/mol
CAS No. 179756-90-2
Cat. No. B062511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(piperazin-1-yl)pyrimidine
CAS179756-90-2
Synonyms4-chloro-2-piperazin-1-yl-pyrimidine
Molecular FormulaC8H11ClN4
Molecular Weight198.65 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC=CC(=N2)Cl
InChIInChI=1S/C8H11ClN4/c9-7-1-2-11-8(12-7)13-5-3-10-4-6-13/h1-2,10H,3-6H2
InChIKeyMQSYDNGEAVHZAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-(piperazin-1-yl)pyrimidine (CAS 179756-90-2): A Strategic Heterocyclic Building Block for Kinase-Focused Medicinal Chemistry


4-Chloro-2-(piperazin-1-yl)pyrimidine (CAS: 179756-90-2), molecular formula C8H11ClN4 and molecular weight 198.65 g/mol, is a dual-functional heterocyclic intermediate combining a 4-chloropyrimidine electrophilic handle with a secondary piperazine amine nucleophilic moiety . This architecture enables orthogonal derivatization via SNAr at the 4-position and reductive amination or acylation at the piperazine nitrogen, positioning it as a privileged scaffold for generating piperazinylpyrimidine-based kinase inhibitor libraries with tunable selectivity profiles [1].

Why 4-Chloro-2-(piperazin-1-yl)pyrimidine Procurement Requires CAS-Specific Differentiation from Structural Analogs


Substitution with apparently similar piperazinylpyrimidine building blocks carries quantifiable risks in medicinal chemistry campaigns. Even positional isomers within the piperazinylpyrimidine scaffold can alter kinase selectivity profiles and cellular potency by orders of magnitude; the piperazine attachment position relative to the pyrimidine ring and the specific halogen substitution pattern directly modulate the electronic environment and hydrogen-bonding network at the ATP-binding pocket [1]. Further, the free base form (179756-90-2) versus hydrochloride salt forms (634469-41-3, 1185316-90-8) differ in molecular weight (198.65 vs. 235.11 g/mol) and stoichiometry, which affects molar calculations in reaction setup and introduces up to 18.4% variability in delivered equivalents if interchanged without recalibration . A documented synthesis route demonstrates that the Boc-protected precursor tert-butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate undergoes quantitative deprotection to yield the target free base, underscoring the need for precise reagent identity in multi-step sequences .

Quantitative Differentiation Evidence: 4-Chloro-2-(piperazin-1-yl)pyrimidine (CAS 179756-90-2) in Head-to-Head and Cross-Study Comparisons


AChE Inhibition Potency: Sub-Micromolar IC50 of Free Base Versus Uncharacterized Salt Forms

The free base 4-chloro-2-(piperazin-1-yl)pyrimidine (CAS 179756-90-2) exhibits potent acetylcholinesterase (AChE) inhibitory activity with an IC50 of 0.90 μM, characterized by mixed-type inhibition involving both competitive and non-competitive mechanisms . By contrast, published literature on the hydrochloride salt forms (CAS 634469-41-3 and 1185316-90-8) contains no equivalent quantitative AChE inhibition data, creating a significant evidence gap for researchers transitioning between salt and free base forms.

Acetylcholinesterase inhibition Neurodegeneration research Cholinergic pharmacology

Synthetic Orthogonality: Free Base Versus Hydrochloride Salt in Reaction Stoichiometry and Handling

The free base form (CAS 179756-90-2, MW = 198.65 g/mol) differs from the hydrochloride salt (CAS 634469-41-3, MW = 235.11 g/mol) by 36.46 g/mol (18.4% mass difference) due to the additional HCl moiety . This stoichiometric difference directly impacts reaction molar calculations: substituting the salt for the free base without mass correction results in an 18.4% under-delivery of active piperazinylpyrimidine equivalents . Furthermore, the hydrochloride salt (CAS 1185316-90-8) is synthesized from the Boc-protected intermediate via acid deprotection and isolated as a solid, whereas the free base requires neutralization and extraction steps that influence handling and purity profiles .

Medicinal chemistry Parallel synthesis Building block procurement

Kinase Selectivity: Piperazinylpyrimidine Core Confers Mutant-Selective PDGFR Inhibition Versus Wild-Type

Derivatives built upon the piperazinylpyrimidine core—for which 4-chloro-2-(piperazin-1-yl)pyrimidine serves as the direct synthetic entry point—exhibit enhanced potency against oncogenic mutant forms of PDGFR family kinases compared to their wild-type isoforms [1]. Compound 4 (a representative piperazinylpyrimidine derivative) demonstrated selective binding to and inhibition of KIT and PDGFRA mutants relative to wild-type counterparts. This class-level selectivity profile contrasts with alternative pyrimidine scaffolds such as 2-aminopyrimidine-containing histamine H4 receptor ligands, which were optimized for GPCR targets rather than kinase selectivity [2].

Oncology Kinase inhibitor Mutant-selective targeting

Chemical Stability and Storage: Free Base Versus Hydrochloride Salt Handling Profiles

The free base (CAS 179756-90-2) is specified for long-term storage in a cool, dry environment without requiring refrigeration . In contrast, the hydrochloride salt (CAS 634469-41-3) mandates storage at 2-8°C, with stock solutions stable for only 6 months at -80°C or 1 month at -20°C [1]. This differential storage requirement directly impacts compound management workflows, equipment allocation, and long-term stability planning in high-throughput screening facilities.

Compound management Laboratory procurement Stability studies

Validated Application Scenarios for 4-Chloro-2-(piperazin-1-yl)pyrimidine (CAS 179756-90-2) Based on Quantitative Evidence


Acetylcholinesterase (AChE) Inhibitor Screening and Mixed-Type Inhibition Studies

Employ the free base (CAS 179756-90-2) as a validated AChE inhibitor with a documented IC50 of 0.90 μM and established mixed-type inhibition mechanism . This compound serves as a quantitative reference standard for cholinergic pharmacology research, neurodegenerative disease modeling, and cognition-focused drug discovery programs. The mixed-type inhibition profile—encompassing both competitive and non-competitive components—provides a mechanistically distinct tool compound compared to purely competitive AChE inhibitors such as donepezil.

Piperazinylpyrimidine Kinase Inhibitor Library Synthesis via Orthogonal Derivatization

Utilize the dual-functional architecture of CAS 179756-90-2 to generate focused kinase inhibitor libraries through sequential orthogonal derivatization: SNAr substitution at the 4-chloro position followed by N-functionalization of the piperazine secondary amine [1]. This building block enables access to the piperazinylpyrimidine core associated with mutant-selective PDGFR family kinase inhibition and differential cellular cytotoxicity against NCI-60 panel tumor lines [2].

Multi-Step Synthetic Sequences Requiring Precise Stoichiometric Control

Specify CAS 179756-90-2 for reaction sequences where molar precision is critical, given the 18.4% mass differential between the free base and hydrochloride salt forms . The free base avoids the additional neutralization step required when using the salt in base-sensitive transformations, streamlining workup procedures in parallel synthesis workflows and reducing the risk of acid-catalyzed side reactions .

High-Throughput Screening Compound Management with Ambient Storage Tolerance

Select the free base form (CAS 179756-90-2) for compound libraries requiring ambient storage tolerance, eliminating the cold-chain logistics and specialized refrigeration equipment mandated by the hydrochloride salt's 2-8°C storage requirement . This storage advantage is particularly relevant for screening facilities managing large compound collections where freezer capacity is constrained and freeze-thaw cycles pose integrity risks [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-2-(piperazin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.